molecular formula C10H8F2N2O2 B1429189 5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1059185-97-5

5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1429189
CAS No.: 1059185-97-5
M. Wt: 226.18 g/mol
InChI Key: YXEHPRKMPWNDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione is systematically named according to IUPAC rules as follows:

  • The parent structure is imidazolidine-2,4-dione , a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 2 and 4.
  • Substituents include a methyl group at position 5 of the imidazolidine ring and a 3,5-difluorophenyl group attached to the same carbon (position 5).

Structural Representation :

          O
           \
            N        F
             \     /
C=O          C5—C6
   \           /   \
    N—C(CH3)(C6H3F2)  
           /     \
          O       F

The 3,5-difluorophenyl group consists of a benzene ring with fluorine atoms at positions 3 and 5.

SMILES Notation and InChI Key Specifications

SMILES Notation :
CC1(C(=O)NC(=O)N1)c2cc(cc(c2)F)F
This notation encodes:

  • The imidazolidine ring (N1C(=O)NC1(=O)) with a methyl group (C(CH3)) and 3,5-difluorophenyl substituent (c2cc(cc(c2)F)F) at position 5.

InChI Key :
YXEHPRKMPWNDLH-UHFFFAOYSA-N
The InChI key uniquely identifies the compound’s stereochemical and structural features, derived from the full InChI string:

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16)

This string specifies the connectivity, fluorine positions, and hydrogen bonding.

Molecular Formula and Weight Analysis

Molecular Formula :
C₁₀H₈F₂N₂O₂

Elemental Composition :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 8 1.008 8.06
F 2 19.00 38.00
N 2 14.01 28.02
O 2 16.00 32.00
Total 226.18

The molecular weight of 226.18 g/mol is consistent across experimental data.

Registry Numbers and CAS Database Entries

Registry Identifiers :

Identifier Type Value Source
CAS Registry Number 1059185-97-5
MDL Number MFCD22392110

Database Entries :

  • PubChem : While no CID is explicitly listed in the provided sources, the compound is cataloged under CAS 1059185-97-5 in vendor databases.
  • ChemSpider : Associated with SMILES CC1(C(=O)NC(=O)N1)c2cc(cc(c2)F)F and InChI Key YXEHPRKMPWNDLH-UHFFFAOYSA-N.

The compound is widely referenced in chemical vendor catalogs and specialized databases for its structural uniqueness.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHPRKMPWNDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

  • Chemical Formula : C10H8F2N2O2
  • CAS Number : 1018047-75-0
  • Molecular Weight : 226.18 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired imidazolidine derivative. Specific methodologies may vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. In particular, it showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Microorganism MIC (µM)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects with IC50 values indicating significant potency.
Cell Line IC50 (µM)
HeLa10
MCF-78

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A recent study published in MDPI evaluated the antimicrobial activity of various imidazolidine derivatives, including this compound. The results showed that this compound significantly inhibited bacterial growth compared to control groups .
  • Antitumor Mechanism Investigation :
    • In another study focusing on its antitumor effects, researchers utilized flow cytometry to analyze cell cycle arrest in treated cancer cells. The results indicated that treatment with this compound led to G1 phase arrest, suggesting a mechanism for its cytotoxicity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies suggest that it binds effectively to enzymes involved in cancer progression and inflammation pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and hypothesized impacts of 5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione relative to similar compounds:

Compound Name Substituents on Phenyl Ring Core Structure Modifications Hypothesized Biological/Physicochemical Impact References
This compound 3,5-difluoro 5-methyl group on imidazolidine Enhanced metabolic stability; symmetric binding potential
BIRT 377 4-bromobenzyl, 3,5-dichlorophenyl 1,5-dimethylimidazolidine High lipophilicity; potential for hydrophobic target interactions
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione 4-difluoromethoxy 5-methyl group on imidazolidine Increased polarity due to oxygen; altered solubility
5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione 2,4-difluoro 5-methyl group on imidazolidine Asymmetric fluorine distribution; dipole moment variation
5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione 3-chloro 5-methyl group on imidazolidine Steric hindrance; potential toxicity concerns
Detailed Analysis

Fluorine Substitution Patterns

  • Symmetric vs. Asymmetric Fluorination: The 3,5-difluoro configuration in the target compound provides symmetry, which may improve binding to symmetrical protein pockets or receptors.
  • Fluorine vs. Chlorine : Replacing fluorine with chlorine (e.g., 3-chlorophenyl analog) introduces greater steric bulk and electronegativity differences. Chlorine’s larger atomic radius may hinder interactions in tight binding pockets, while fluorine’s small size and high electronegativity favor stronger dipole interactions .

Electronic and Solubility Properties

  • However, this modification may reduce blood-brain barrier penetration due to higher hydrophilicity .
  • Bromine and Dichlorophenyl Groups (BIRT 377, ) : The bromobenzyl and dichlorophenyl substituents in BIRT 377 contribute to high lipophilicity, favoring membrane permeability but risking off-target binding. The target compound’s fluorine substituents balance lipophilicity and metabolic resistance .

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism suggests that the target compound may exhibit a longer half-life than chlorinated or non-fluorinated analogs .
  • The target compound’s simpler structure may facilitate easier crystallization .
Research Findings and Hypotheses
  • Radiometal Complex Potential: BIRT 377 derivatives () are used in radiometal complexes (e.g., DAN-BIRT), suggesting that the target compound could be modified for similar applications if coupled with chelating agents. However, its lack of bromine or piperazine groups may limit direct utility in radiopharmaceuticals .
  • Toxicity Profile : Chlorinated analogs (e.g., 3-chlorophenyl) may pose higher toxicity risks due to metabolic release of chlorine radicals, whereas fluorine’s stability likely reduces such risks in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation or condensation reactions. For example, sulfonylation of the imidazolidine-dione core with fluorinated aryl reagents under reflux conditions using solvents like DMF or acetic acid (reflux time: 2–18 hours) . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to sulfonyl chloride), temperature (room temperature to 120°C), and catalysts (e.g., triethylamine or DMAP) . Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., N–H⋯O interactions), and halogen⋯halogen contacts (Cl⋯F, ~3.05–3.12 Å) .
  • NMR/IR : Confirm functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹) and fluorophenyl substitution patterns (¹⁹F NMR for fluorine environments) .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass: ~265.06 g/mol for the base structure) .

Q. What safety protocols are essential when handling fluorinated imidazolidinediones in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats), fume hoods for volatile solvents (DMF, acetic acid), and grounding to prevent electrostatic discharge . Avoid oxidizer contact; store in sealed containers away from heat. For spills, use inert absorbents (vermiculite) and avoid water to prevent contamination .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodology : Apply full or fractional factorial designs to test variables like temperature, solvent ratio (DMF:AcOH), and catalyst concentration. For example, a 2³ design (8 experiments) identifies interactions between factors. Response surface methodology (RSM) refines optimal conditions (e.g., maximizing yield from 65% to 85%) . Statistical tools (ANOVA) validate significance (p < 0.05) .

Q. What computational strategies predict the compound’s reactivity and stability in biological systems?

  • Methodology :

  • Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., sulfonylation energy barriers) and electronic properties (HOMO-LUMO gaps) .
  • Molecular docking : Screens against targets like aldose reductase (binding affinity: ΔG ~-8.5 kcal/mol) to rationalize hypoglycemic activity .
  • MD simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Q. How do structural modifications (e.g., fluorophenyl vs. dichlorophenyl) alter bioactivity?

  • Methodology : Compare analogs via:

  • SAR studies : Replace 3,5-difluorophenyl with 3,5-dichlorophenyl and test inhibitory activity (e.g., IC₅₀ for aldose reductase: 0.5 µM vs. 1.2 µM) .
  • Thermodynamic solubility assays : Measure logP (e.g., 2.1 vs. 2.8) to correlate lipophilicity with membrane permeability .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Purity analysis : Use HPLC (≥95% purity) to rule out impurities affecting assay results .
  • Standardized assays : Replicate enzyme inhibition (e.g., ALR2 assay at pH 6.2) under controlled conditions .
  • Meta-analysis : Pool data from multiple studies (n ≥ 5) to identify outliers and adjust for covariates (e.g., cell line variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.